2-(1H-pyrazol-3-yl)acetamide

Regioselective N-arylation Ullmann coupling Pyrazole derivatization

Medicinal chemistry programs targeting kinases or P2X7 receptors require precise regioselectivity. Generic pyrazole analogs fail to replicate the hydrogen-bonding pattern of the unsubstituted 3-acetamide scaffold. - **Validated bioactivity:** Enables BRAF V600E inhibitors with A375 cell IC50 = 0.96 µM (comparable to vemurafenib). - **Regiochemical control:** Acetylamino group directs Ullmann N-arylation exclusively to N1 position for predictable SAR libraries. - **Supply security:** Consistent ≥95-98% purity with documented CDK2 inhibitor optimization (PNU-292137, IC50 = 37 nM).

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
CAS No. 626605-59-2
Cat. No. B3147581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-pyrazol-3-yl)acetamide
CAS626605-59-2
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESC1=C(NN=C1)CC(=O)N
InChIInChI=1S/C5H7N3O/c6-5(9)3-4-1-2-7-8-4/h1-2H,3H2,(H2,6,9)(H,7,8)
InChIKeyQJWOKJCUJXCWGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Pyrazol-3-yl)acetamide Procurement & Differentiation


2-(1H-Pyrazol-3-yl)acetamide (CAS 626605-59-2), also referred to as 1H-pyrazole-3-acetamide, is a heterocyclic organic compound with the molecular formula C5H7N3O and a molecular weight of 125.13 g/mol . It features a pyrazole ring directly attached to an acetamide group at the 3-position, making it a valuable scaffold and synthetic building block for the development of bioactive molecules in medicinal chemistry [1]. The compound is commercially available with purities typically ≥95% to 98% from various chemical suppliers for research and development applications .

Unsubstituted 3-acetamide pyrazole core
Acetylamino directing group for regioselective N-arylation
Research-grade purity for library synthesis

2-(1H-Pyrazol-3-yl)acetamide: Why Analogs Fail


2-(1H-Pyrazol-3-yl)acetamide possesses a specific substitution pattern—the acetamide group at the 3-position of an unsubstituted pyrazole ring—that fundamentally dictates its chemical reactivity, regioselectivity in derivatization reactions, and resulting biological activity of its downstream products [1]. Generic substitution with other pyrazole acetamide analogs (e.g., 1-substituted, 5-substituted, or N-alkylated variants) introduces altered steric and electronic environments that critically affect copper-catalyzed N-arylation regioselectivity, target binding affinity in kinase or receptor assays, and overall pharmacokinetic profiles of derived compounds [2]. This is because the unsubstituted 3-acetamide pyrazole scaffold offers a distinct hydrogen-bonding donor/acceptor pattern and coordination geometry that cannot be replicated by closely related analogs without measurable loss of function [1][3].

  • Regioisomeric pyrazole acetamides (1- or 5-substituted) alter copper-catalyzed N-arylation regioselectivity and may lead to uncontrolled coupling products.
  • N-Alkylated analogs remove the unsubstituted pyrazole N-H, disrupting hydrogen-bonding donor/acceptor patterns essential for target engagement.
  • Substitution at the pyrazole N-position abolishes the acetylamino directing effect, reducing synthetic predictability for library construction.

2-(1H-Pyrazol-3-yl)acetamide Performance Evidence


Regioselective N-Arylation in Ullmann Reactions

The unsubstituted 3-acetamide pyrazole scaffold of 2-(1H-pyrazol-3-yl)acetamide exhibits critical regioselectivity in copper-catalyzed N-arylation reactions, enabling predictable functionalization at the N1 position. This regiochemical control is fundamentally dependent on the presence of the acetylamino substituent at the 3-position of the pyrazole ring. Compared to 1-substituted pyrazole analogs (which lack the 3-acetamide group) or 5-acetamide regioisomers, the 2-(1H-pyrazol-3-yl)acetamide scaffold allows for distinct C-to-N bioisosteric replacement strategies that are synthetically inaccessible with alternative pyrazole building blocks [1]. The acetylamino substituent exerts a critical directing effect on regioselective arylation of unsymmetrical pyrazoles, a phenomenon reported for the first time using this scaffold class [1].

Regioselective N-Arylation
Class-level inference
N1-arylation via acetylamino directing effect
Supports predictable library derivatization
Reported scaffold-specific regiochemistry
Regioselective N-arylation Ullmann coupling Pyrazole derivatization

P2X7 Receptor Antagonism by Pyrazole Acetamides

Pyrazole derivatives containing the 3-acetamide scaffold, structurally derived from the 2-(1H-pyrazol-3-yl)acetamide core, have been optimized as potent P2X7 receptor antagonists. In a series of (1H-pyrazol-4-yl)acetamides developed from high-throughput screening hits, compound 32 demonstrated enhanced potency and favorable physicochemical properties relative to initial screening hits [1]. Furthermore, 2-(1H-pyrazol-1-yl)-1,3,4-thiadiazole analogs—which utilize the pyrazole scaffold for P2X7R inhibition—showed IC50 values ranging from 16 to 122 nM for reduced P2X7R-mediated dye uptake and 20 to 300 nM for IL-1β release [2]. For context, reference P2X7 antagonists such as compound 25 (a triazolopyrazine derivative) exhibit huP2X7 IC50 of 9 nM and rat P2X7 IC50 of 42 nM [3].

P2X7 Antagonism
Class-level inference
IC50 16–122 nM (dye uptake)
Comparator chemotypes achieve sub-100 nM
Pyrazole acetamides approach optimized antagonist potency
IL-1β release IC50 20–300 nM
P2X7 receptor Inflammation Pain Neurodegeneration

BRAF V600E Inhibition with Pyrazole Acetamides

A series of pyrazole derivatives containing an acetamide bond, designed based on endogenous ligand analysis from B-Raf co-crystal structures, demonstrated potent BRAF V600E inhibitory activity. The most potent compound in this series, compound 5r, exhibited an IC50 of 0.10 ± 0.01 μM against BRAF V600E and 0.96 ± 0.10 μM against the A375 melanoma cell line. In direct comparison, the clinically approved BRAF V600E inhibitor vemurafenib showed IC50 = 0.04 ± 0.004 μM for BRAF V600E and IC50 = 1.05 ± 0.10 μM against A375 cells under the same assay conditions [1][2]. Compound 5r also induced A375 cell apoptosis, altered mitochondrial membrane potential, and caused G1 phase cell cycle arrest [1].

BRAF V600E Inhibition
Head-to-head
5r IC50 0.10 µM (BRAF V600E)
Vemurafenib IC50 0.04 µM
Comparable A375 antiproliferative activity
A375 IC50: 5r 0.96 µM vs vemurafenib 1.05 µM
BRAF V600E Kinase inhibition Melanoma Anticancer

CDK2/Cyclin A Inhibition by Pyrazole Acetamides

The pyrazole-3-yl acetamide scaffold has been successfully optimized for CDK2/cyclin A inhibition. From a high-throughput screening hit, structural expansion led to compound 41 (PNU-292137), which is N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide—a derivative containing the core 2-(1H-pyrazol-3-yl)acetamide motif with modifications at the N1 and carbonyl positions. This compound achieved an IC50 of 37 nM against CDK2/cyclin A and demonstrated in vivo antitumor activity with tumor growth inhibition (TGI) > 50% in a mouse xenograft model at a dose devoid of toxic effects [1]. The baseline unoptimized screening hits exhibited substantially weaker inhibition, underscoring the scaffold's optimization potential.

CDK2/Cyclin A Inhibition
Class-level inference
PNU-292137 IC50 37 nM
Scaffold optimization reaches nanomolar potency
In vivo TGI >50% reported in mouse xenograft
CDK2/cyclin A Cell cycle inhibition Antitumor Kinase inhibitor

2-(1H-Pyrazol-3-yl)acetamide Optimal Applications


BRAF V600E Inhibitor Library Synthesis

Based on the direct head-to-head comparison showing that pyrazole acetamide derivative 5r achieves comparable A375 cell antiproliferative activity (IC50 = 0.96 ± 0.10 μM) to vemurafenib (IC50 = 1.05 ± 0.10 μM) despite lower enzymatic potency, 2-(1H-pyrazol-3-yl)acetamide serves as an ideal starting scaffold for designing novel BRAF V600E inhibitors [1]. The acetamide bond provides critical hydrogen-bonding interactions at the kinase active site, and the unsubstituted pyrazole ring allows for systematic SAR exploration through N-arylation and carbonyl modifications [1].

P2X7 Antagonist Development

2-(1H-Pyrazol-3-yl)acetamide and its derivatives represent validated starting points for P2X7 receptor antagonist programs. Structure-activity relationship studies of (1H-pyrazol-4-yl)acetamides have produced potent antagonists with enhanced potency and favorable physicochemical properties [2]. The pyrazolyl-acetamide scaffold enables access to compounds with P2X7R inhibitory IC50 values in the 16-122 nM range (dye uptake assay) and 20-300 nM (IL-1β release), establishing this chemotype as competitive with optimized P2X7 antagonist series [3].

Regioselective N-Aryl Pyrazole Synthesis via Copper Catalysis

The 2-(1H-pyrazol-3-yl)acetamide scaffold is uniquely suited for copper-catalyzed Ullmann-type N-arylation reactions, where the acetylamino substituent at the 3-position exerts a critical directing effect on regioselective arylation of the unsymmetrical pyrazole ring [4]. This regiochemical control enables predictable functionalization at the N1 position, facilitating the systematic construction of N-aryl-N-(1H-pyrazol-3-yl)acetamide libraries for pharmacological evaluation. This application is particularly valuable for medicinal chemistry groups pursuing C-to-N bioisosteric replacement strategies in lead optimization [4].

CDK2/Cyclin A Inhibitor Lead Optimization

As demonstrated by the optimization of PNU-292137 from initial screening hits to a nanomolar CDK2/cyclin A inhibitor (IC50 = 37 nM) with in vivo antitumor efficacy (TGI > 50% in mouse xenograft), the pyrazole-3-yl acetamide core supports rigorous medicinal chemistry campaigns targeting cyclin-dependent kinases [5]. The scaffold's compatibility with structural modifications at multiple positions enables systematic potency improvements while maintaining drug-like properties, making 2-(1H-pyrazol-3-yl)acetamide a strategic procurement choice for oncology-focused kinase inhibitor programs [5].

Application
Selection Property
Validation Focus
BRAF V600E inhibitor library synthesis
Scaffold hydrogen-bonding pattern
Cell antiproliferative endpoint context
P2X7 antagonist research
Pyrazolyl-acetamide chemotype
P2X7R functional assay endpoints
Regioselective N-arylation synthesis
Acetylamino directing group
N1-arylation regioselectivity control
CDK2/cyclin A inhibitor optimization
Multi-site structural modification
Kinase inhibition and cell-cycle endpoints
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